molecular formula C13H26Cl3O4P B14761197 Dibutyl trichloropentyl phosphate CAS No. 814-32-4

Dibutyl trichloropentyl phosphate

Cat. No.: B14761197
CAS No.: 814-32-4
M. Wt: 383.7 g/mol
InChI Key: RTCUTDYWNHOCMI-UHFFFAOYSA-N
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Description

Dibutyl trichloropentyl phosphate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of both butyl and trichloropentyl groups attached to a phosphate moiety, making it a versatile chemical in various industrial and research contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl trichloropentyl phosphate typically involves the reaction of trichloropentanol with dibutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dibutyl trichloropentyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.

    Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.

    Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl trichloropentyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly as a modulator of biochemical pathways.

    Industry: It is used in the manufacturing of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which dibutyl trichloropentyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The trichloropentyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phosphate
  • Tributyl phosphate
  • Dibutyl phosphite

Uniqueness

Compared to similar compounds, dibutyl trichloropentyl phosphate is unique due to the presence of the trichloropentyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications, particularly in industrial and research settings.

Conclusion

This compound is a compound with significant potential in various fields due to its unique chemical structure and properties. Its synthesis, chemical reactivity, and applications make it a valuable compound for further research and industrial use.

Properties

CAS No.

814-32-4

Molecular Formula

C13H26Cl3O4P

Molecular Weight

383.7 g/mol

IUPAC Name

dibutyl 5,5,5-trichloropentyl phosphate

InChI

InChI=1S/C13H26Cl3O4P/c1-3-5-10-18-21(17,19-11-6-4-2)20-12-8-7-9-13(14,15)16/h3-12H2,1-2H3

InChI Key

RTCUTDYWNHOCMI-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OCCCCC(Cl)(Cl)Cl

Origin of Product

United States

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